ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate
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Overview
Description
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrazole ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R)-2-amino-2-(1-methylpyrazol-4-yl)acetate: Similar structure but lacks the Boc protecting group.
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-phenylpyrazol-4-yl)acetate: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The methyl group on the pyrazole ring also influences its reactivity and biological activity.
Properties
Molecular Formula |
C13H21N3O4 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H21N3O4/c1-6-19-11(17)10(9-7-14-16(5)8-9)15-12(18)20-13(2,3)4/h7-8,10H,6H2,1-5H3,(H,15,18)/t10-/m1/s1 |
InChI Key |
BZVLPXVZFNDSOE-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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